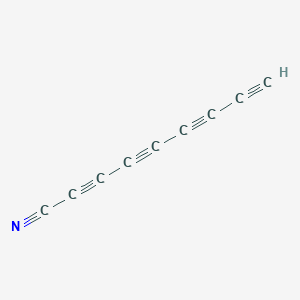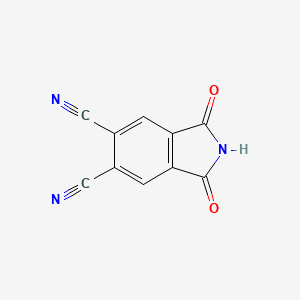
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- is a chemical compound with a unique structure that includes both nitrile and dioxo groups.
Métodos De Preparación
The synthesis of 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of suitable dinitrile precursors in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amines .
Aplicaciones Científicas De Investigación
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound is used in the development of protein degrader libraries and has similar structural features.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Another related compound used in various chemical applications.
The uniqueness of 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- lies in its specific combination of nitrile and dioxo groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
65975-34-0 |
|---|---|
Fórmula molecular |
C10H3N3O2 |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
1,3-dioxoisoindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C10H3N3O2/c11-3-5-1-7-8(2-6(5)4-12)10(15)13-9(7)14/h1-2H,(H,13,14,15) |
Clave InChI |
USWRXSUXICHVNO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1C(=O)NC2=O)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


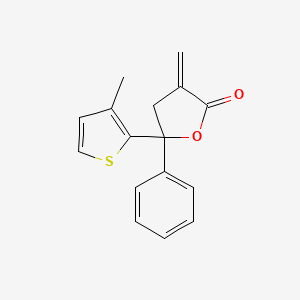
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

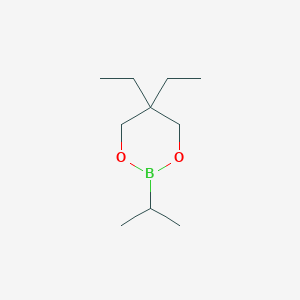
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
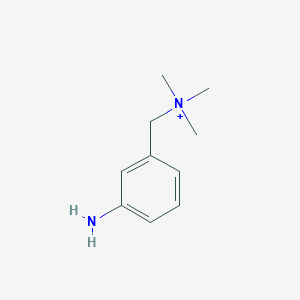


![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
